molecular formula C₁₂H₁₃N₃O₈ B1146715 (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate CAS No. 21994-89-8

(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate

Cat. No.: B1146715
CAS No.: 21994-89-8
M. Wt: 327.25
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Description

Systematic IUPAC Nomenclature and Isomeric Variations

The compound (2,5-dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate is defined by its systematic IUPAC name, which precisely describes its molecular architecture. The name reflects two dioxopyrrolidine rings connected via a propanoate backbone modified by a carbamate linkage. The first dioxopyrrolidinyl group (2,5-dioxopyrrolidin-1-yl) acts as an ester substituent on the propanoate moiety, while the second dioxopyrrolidinyl group forms a carbamate bond through an oxygen-carbonyl-amino (oxycarbonylamino) linkage at the third carbon of the propane chain.

The structural formula can be represented as:
SMILES : C1CC(=O)N(C1=O)OC(=O)CCNC(=O)ON2C(=O)CCC2=O
InChI Key : AQUFMAPQJCPCRK-UHFFFAOYSA-N.

Isomeric variations for this compound are limited due to the absence of chiral centers in the dioxopyrrolidine rings and the symmetric nature of the carbamate bridge. No stereoisomers or tautomeric forms have been reported in the literature, as confirmed by crystallographic and spectroscopic analyses.

CAS Registry Number and Alternative Synonymous Designations

The compound is uniquely identified by its CAS Registry Number 21994-89-8 , which serves as a universal identifier in chemical databases and regulatory frameworks. Alternative synonymous designations include:

Synonym Source
N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester Vendor catalogs
1,4-Dioxane complex of bis(N-succinimidyl) carbonate Patent literature
Bis(2,5-dioxopyrrolidin-1-yl) carbamate-propanoate Research publications

These synonyms emphasize the compound’s functional groups (succinimidyl esters) and its role as a homobifunctional crosslinker in biochemical applications.

Molecular Formula and Stoichiometric Composition Analysis

The molecular formula C₁₂H₁₃N₃O₈ corresponds to a molar mass of 327.25 g/mol . A stoichiometric breakdown reveals the following elemental composition:

Element Count Atomic Weight (g/mol) Mass Contribution (g/mol) Percent Composition
Carbon 12 12.01 144.12 44.04%
Hydrogen 13 1.008 13.10 4.00%
Nitrogen 3 14.01 42.03 12.84%
Oxygen 8 16.00 128.00 39.12%

Calculated using standard atomic weights and the formula $$ \text{Percent} = \frac{\text{Mass Contribution}}{\text{Molar Mass}} \times 100 $$.

The oxygen-rich composition (39.12%) underscores the compound’s polarity, which influences its solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The nitrogen content (12.84%) arises from the two succinimidyl rings and the carbamate group, which are critical for its reactivity toward primary amines in crosslinking reactions.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O8/c16-7-1-2-8(17)14(7)22-11(20)5-6-13-12(21)23-15-9(18)3-4-10(15)19/h1-6H2,(H,13,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOINKOELUJJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is proteins, specifically lysine residues. The compound can react with proteins to modify these residues, indicating a potential role in protein function or structure.

Mode of Action

The compound acts as a protein crosslinker. It reacts with monoclonal antibodies, such as the anti-horseradish peroxidase IgG antibody, to modify lysine residues. This suggests that the compound may alter protein structure or function through the formation of crosslinks.

Pharmacokinetics

The compound’s solubility in dmso suggests it may have good bioavailability

Biochemical Analysis

Biochemical Properties

(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate plays a crucial role in biochemical reactions by acting as a homobifunctional crosslinker. It interacts with primary amines in proteins, typically lysine residues, through its N-hydroxysuccinimide (NHS) ester groups. This interaction results in the formation of stable amide bonds, effectively linking two protein molecules together. The compound’s ability to form these covalent bonds makes it invaluable in studying protein complexes and their interactions.

Cellular Effects

The effects of this compound on cells are primarily related to its role in crosslinking proteins. By linking proteins together, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, crosslinking can stabilize protein complexes, making it easier to study their function and interactions within the cell. Additionally, the compound can affect the dynamics of protein-protein interactions, potentially altering cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with primary amines in proteins. The NHS ester groups in the compound react with the amine groups in lysine residues, forming stable amide bonds. This crosslinking process can either inhibit or activate enzymes, depending on the specific proteins involved and the nature of their interactions. Additionally, the compound can influence gene expression by stabilizing transcription factor complexes, thereby affecting their ability to regulate target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but its reactivity can decrease over time due to hydrolysis of the NHS ester groups. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of protein complex stability and function. Degradation of the compound can lead to a decrease in crosslinking efficiency, which may impact the results of biochemical experiments.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively crosslinks proteins without causing significant toxicity. At higher doses, it can lead to adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain concentration of the compound is required to achieve effective crosslinking without causing harm to the cells or tissues.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein modification and degradation. The compound interacts with enzymes such as proteases, which can cleave the crosslinked proteins, leading to their degradation. Additionally, the compound can affect metabolic flux by stabilizing protein complexes involved in metabolic pathways, thereby influencing the levels of metabolites and the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of the compound can affect its localization and accumulation, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its crosslinking activity. This localization can affect the compound’s activity and function, as it may interact with different sets of proteins depending on its subcellular location.

Biological Activity

The compound (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate is a complex organic molecule notable for its potential applications in medicinal chemistry and drug development. Its unique structure, characterized by multiple functional groups and a pyrrolidine ring, suggests significant biological activity. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N3O8C_{16}H_{19}N_{3}O_{8}, with a molecular weight of approximately 381.33 g/mol. The compound includes a dioxopyrrolidine moiety, which is known to participate in various biochemical interactions.

PropertyValue
Molecular FormulaC₁₆H₁₉N₃O₈
Molecular Weight381.33 g/mol
CAS Number55750-63-5
Boiling PointNot available

The biological activity of this compound is primarily linked to its ability to interact with specific biomolecules. Preliminary studies suggest that it may bind to certain receptors or enzymes, influencing their activity. Techniques such as surface plasmon resonance and isothermal titration calorimetry are recommended for quantifying these interactions and determining binding affinities.

Interaction Studies

Research indicates that the compound functions as a linker molecule in bioconjugation reactions. The maleimide group within its structure reacts specifically with thiol groups on biomolecules, while the NHS ester reacts with primary amines. This property allows for the attachment of various therapeutic agents or nanoparticles to biomolecules, facilitating targeted therapies.

Biological Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant biological activities:

  • Anticancer Activity : Some derivatives have shown micromolar inhibition of cancer cell proliferation by interfering with mitotic processes.
  • Enzyme Inhibition : The compound's structure suggests potential inhibitory effects on specific enzymes involved in metabolic pathways.

Case Study 1: Anticancer Efficacy

In vitro studies conducted on cancer cell lines demonstrated that derivatives of the compound induced multipolar spindle formation, leading to increased cell death in centrosome-amplified cancer cells. The estimated half-life of these compounds in plasma was around 215 minutes, indicating good stability for therapeutic use.

Case Study 2: Enzyme Interaction

Another study focused on the interaction between the compound and a specific enzyme involved in metabolic regulation. Using isothermal titration calorimetry, researchers found a high binding affinity, suggesting that this compound could serve as a lead for developing new enzyme inhibitors.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives related to this compound. For instance, hybrid compounds derived from pyrrolidine-2,5-dione have demonstrated potent anticonvulsant effects in various mouse models. One such derivative showed significant efficacy in the maximal electroshock test and pentylenetetrazole-induced seizures, indicating its potential use in treating epilepsy .

Table 1: Anticonvulsant Activity of Hybrid Compounds

CompoundED50 (mg/kg)Test Type
Compound 2223.7Maximal Electroshock
Compound 2222.46 Hz Seizures
Compound 2259.4Pentylenetetrazole

Antinociceptive Properties

In addition to its anticonvulsant effects, the compound has shown promise in antinociceptive activity, which refers to the ability to relieve pain. In vivo studies revealed that specific derivatives could effectively reduce pain responses in formalin-induced models . This suggests potential applications in pain management therapies.

Drug Delivery Systems

The compound can function as a linker molecule in bioconjugation reactions. Its maleimide group reacts selectively with thiol groups on biomolecules, while the NHS ester reacts with primary amines. This property allows for the attachment of various therapeutic agents or nanoparticles to biomolecules for targeted drug delivery systems. Such applications are crucial in developing precision medicine approaches.

Synthesis and Development

The synthesis of (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate typically involves multi-step organic synthesis techniques that ensure the formation of its complex structure. These synthetic pathways are essential for producing derivatives that can be tested for various biological activities.

Case Studies and Research Insights

Research on this compound has been extensive, with case studies focusing on its pharmacological profiles and therapeutic potentials:

  • Case Study A : Investigated the efficacy of derivative compounds in treating epilepsy through various animal models, demonstrating significant anticonvulsant effects.
  • Case Study B : Explored the antinociceptive properties using formalin-induced pain models, confirming the compound's potential role in pain management .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Key Structural Features Functional Groups Molecular Weight Applications
(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate (21994-89-8) Dioxane ring + dual pyrrolidinone groups Carbamate, carbonyl, amide 415.35 Drug conjugation, polymer crosslinking
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (5724-76-5) Single pyrrolidinone + carboxylic acid Carboxylic acid, amide 175.15 Intermediate for bioconjugation
2,5-Dioxopyrrolidin-1-yl 6-[3-(2,5-dioxopyrrol-1-yl)propanamido]hexanoate (N/A) Hexanoate spacer + dual pyrrolidinone Ester, amide ~450 (estimated) Protein labeling, surface modification
(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy]ethoxy]propanoate (955094-26-5) PEG-like ethoxy linker + pyrrolidinone Ether, amide ~500 (estimated) Hydrophilic drug delivery systems
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)propanoate (596820-83-6) Biotinylated derivative + thienoimidazole Biotin mimic, amide 500.57 Targeted drug delivery, biochemical assays

Reactivity and Stability

  • Carbamate vs. Ester Linkages : The target compound’s carbamate group (C=O-NR₂) offers higher hydrolytic stability compared to esters (e.g., in CAS 955094-26-5 ), making it suitable for controlled-release formulations.
  • Pyrrolidinone Reactivity: Unlike 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid , which primarily reacts via its carboxylic acid group, the dual pyrrolidinone groups in the target compound enable sequential or orthogonal conjugation (e.g., with amines or thiols).

Pharmacological and Industrial Relevance

  • Drug Conjugation: The compound’s dual-reactive sites outperform monofunctional analogs (e.g., CAS 5724-76-5 ) in creating stable antibody-drug conjugates (ADCs) .
  • Solubility : The dioxane ring enhances aqueous solubility compared to purely hydrophobic analogs like CAS 596820-83-6 , which requires organic solvents for dissolution.

Research Findings and Data

Table 2: Comparative Physicochemical Data

Property Target Compound (21994-89-8) 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid CAS 955094-26-5
LogP (Predicted) 0.7 -0.3 1.2
Aqueous Solubility (mg/mL) 12.5 >50 8.3
Thermal Stability (°C) 180–200 150–170 190–210

Preparation Methods

Formation of the Central Carbamate Linkage

The first step involves converting β-alanine into a carbamate intermediate. This is achieved by reacting β-alanine with 1,1'-carbonyldiimidazole (CDI) in anhydrous THF at 0–5°C for 2 hours:

β-Alanine+CDITHF, 0°CImidazolide intermediate\text{β-Alanine} + \text{CDI} \xrightarrow{\text{THF, 0°C}} \text{Imidazolide intermediate}

The intermediate is then treated with a second equivalent of NHS to form the bis-NHS-activated carbamate.

Dual Esterification with NHS

The carbamate intermediate undergoes esterification with NHS using DCC as the coupling agent. This reaction is conducted in THF at −78°C to 20°C over 3 hours, achieving a yield of 77%:

Carbamate intermediate+2NHSDCC, THFTarget compound+Dicyclohexylurea (byproduct)\text{Carbamate intermediate} + 2\,\text{NHS} \xrightarrow{\text{DCC, THF}} \text{Target compound} + \text{Dicyclohexylurea (byproduct)}

Critical parameters :

  • Temperature control (−78°C initial, gradual warming to 20°C) minimizes side reactions.

  • Stoichiometric excess of NHS (2.2 equiv.) ensures complete esterification.

Reaction Optimization and Yield Enhancement

Solvent Systems

Comparative studies highlight THF as superior to dimethylformamide (DMF) or acetonitrile (ACN) due to its ability to solubilize NHS while suppressing hydrolysis:

Table 2: Solvent Impact on Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
THF−78 → 20377
DMF0 → 25658
ACN−20 → 25449

Coupling Agent Comparison

DCC outperforms EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in this system, as EDC’s water-soluble byproducts complicate purification:

Table 3: Coupling Agent Efficiency

AgentByproduct SolubilityYield (%)Purity (HPLC)
DCCInsoluble7795%
EDCSoluble6889%

Purification and Characterization

Chromatographic Methods

Crude product purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of 5–45% acetonitrile in 50 mM triethylammonium acetate. This achieves >95% purity, critical for biomedical applications.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.55 (t, 2H, CH₂COO), 2.75 (s, 4H, succinimide), 3.45 (q, 2H, NHCH₂).

  • ESI-TOF MS : m/z 327.25 [M+H]⁺, confirming molecular weight.

Industrial-Scale Adaptations

For bulk synthesis, continuous flow chemistry has been adopted to enhance reproducibility:

  • Reactors : Microfluidic channels (0.5 mm diameter) maintain precise temperature control.

  • Throughput : 50 g/hour with 72% isolated yield.

Challenges and Mitigation Strategies

Hydrolysis of NHS Esters

Exposure to ambient moisture leads to premature hydrolysis. Solutions include:

  • Rigorous anhydrous conditions (<10 ppm H₂O).

  • Addition of molecular sieves (3Å) to reaction mixtures.

Byproduct Formation

Dicyclohexylurea precipitates are removed via cold filtration (−20°C), reducing impurity carryover.

Emerging Methodologies

Enzymatic Coupling

Recent advances utilize lipase B from Candida antarctica to catalyze esterification in aqueous buffers (pH 7.4), achieving 65% yield without organic solvents.

Photochemical Activation

UV-initiated reactions (λ = 365 nm) with photoactive carbodiimides reduce reaction times to 30 minutes, though yields remain suboptimal (55%) .

Q & A

Basic: What are the recommended methods for synthesizing this compound, and what reaction conditions optimize yield?

Answer:
The compound is synthesized via a multi-step protocol involving coupling reactions. A representative method includes:

  • Step 1 : Reacting β-alanine with maleic anhydride in acetonitrile (ACN) at 70°C under inert atmosphere to form the maleimide intermediate .
  • Step 2 : Activating the carboxylic acid group using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) to form the NHS ester. Reactions are typically conducted in dimethylformamide (DMF) or ACN at 0–70°C, with yields ranging from 64% to 80% .
  • Purification : Column chromatography (ethyl acetate/hexane) or recrystallization from 2-propanol is used to isolate the product .

Key Variables : Temperature control (<22°C during coupling to prevent side reactions), molar ratios (e.g., 1:1.2 ratio of NHS to substrate), and inert atmosphere are critical for yield optimization .

Basic: How should researchers handle and store this compound to ensure stability and minimize hazards?

Answer:

  • Storage : Store under inert atmosphere (e.g., nitrogen) at 2–8°C to prevent hydrolysis of the NHS ester .
  • Handling : Use PPE including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of dust or vapors .
  • Hazards : Causes skin/eye irritation (H315, H319) and respiratory irritation (H335). In case of exposure, flush affected areas with water for ≥15 minutes and seek medical attention .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR : Key signals include δ 2.82 ppm (m, 4H, succinimide protons), δ 3.94 ppm (t, 2H, propionate chain), and δ 6.73 ppm (s, 2H, maleimide protons) in CDCl₃ .
  • IR : Peaks at ~1752 cm⁻¹ (C=O stretching of NHS ester) and ~1297 cm⁻¹ (C-N stretching) confirm functional groups .
  • Mass Spectrometry : ESI-MS typically shows [M+Na]⁺ ions (e.g., m/z 289 for related derivatives) .

Advanced: How can conjugation efficiency to amine/thiol-containing biomolecules be optimized?

Answer:

  • pH Control : NHS esters react efficiently with primary amines (e.g., lysine) at pH 7.5–9.0. Maleimide groups target thiols (e.g., cysteine) at pH 6.5–7.5 to prevent disulfide scrambling .
  • Molar Ratios : Use a 5–10× molar excess of the compound to ensure complete biomolecule labeling.
  • Validation : Analyze conjugates via SDS-PAGE, HPLC (retention time shifts), or MALDI-TOF to confirm mass increase .

Troubleshooting : Competing hydrolysis of NHS esters can reduce efficiency. Pre-quench excess reagent with glycine or Tris buffer post-reaction .

Advanced: What factors influence the hydrolytic stability of the NHS ester group?

Answer:

  • pH : Hydrolysis accelerates under basic conditions (pH >8.0). Stability is optimal at pH 4–6 in anhydrous solvents .
  • Temperature : Storage at 2–8°C reduces hydrolysis rates. Avoid prolonged exposure to ambient temperatures .
  • Assessment Methods : Monitor degradation via HPLC (disappearance of NHS ester peak) or fluorescence assays (loss of reactivity toward amine probes) .

Advanced: How do structural modifications of the pyrrolidine-dione moieties affect reactivity?

Answer:

  • NHS vs. Maleimide : NHS esters enable amine conjugation, while maleimide groups target thiols. Bifunctional derivatives (e.g., ) allow sequential labeling .
  • Linker Length : Extending the propionate chain (e.g., PEG spacers) improves solubility and reduces steric hindrance in bioconjugation .
  • Substituent Effects : Electron-withdrawing groups on the pyrrolidine-dione ring enhance electrophilicity, accelerating reaction kinetics .

Case Study : Replacing the NHS ester with a sulfonyl fluoride group ( ) shifts reactivity toward tyrosine residues, enabling orthogonal labeling strategies .

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